![molecular formula C22H17FN4 B3856813 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856813.png)
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
描述
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as FMQH, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FMQH is a hydrazone derivative of quinazoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis and characterization of FMQH have been reported in several studies, and its biological properties have been investigated in vitro and in vivo.
作用机制
The mechanism of action of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve inhibition of key enzymes or proteins that are involved in cell growth and proliferation. 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been reported to inhibit the activity of fungal enzymes, such as chitin synthase and β-glucan synthase, which are essential for fungal cell wall synthesis.
Biochemical and physiological effects:
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and morphogenesis of fungal pathogens. In addition, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to modulate the expression of several genes involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.
实验室实验的优点和局限性
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in good yield. It has been shown to exhibit potent biological activity against cancer cells and fungal pathogens, which makes it a promising lead compound for drug discovery. However, there are also some limitations to the use of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, its toxicity and pharmacokinetic properties have not been fully characterized, which limits its potential for clinical development.
未来方向
There are several future directions for research on 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the optimization of its biological activity through structure-activity relationship (SAR) studies. By synthesizing analogs of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone and testing their activity against cancer cells and fungal pathogens, it may be possible to identify compounds with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetic properties of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in vivo. By studying its absorption, distribution, metabolism, and excretion (ADME) properties, it may be possible to identify compounds that are suitable for clinical development. Finally, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone may also be investigated for its potential applications in other fields, such as agriculture and environmental science.
科学研究应用
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antiviral activities. 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the growth of fungal pathogens, such as Candida albicans and Aspergillus fumigatus. In addition, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
属性
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4/c1-15-9-11-17(12-10-15)21-25-20-8-3-2-7-19(20)22(26-21)27-24-14-16-5-4-6-18(23)13-16/h2-14H,1H3,(H,25,26,27)/b24-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZHUUPHSOOIJ-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]benzohydrazide](/img/structure/B3856733.png)
![4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)
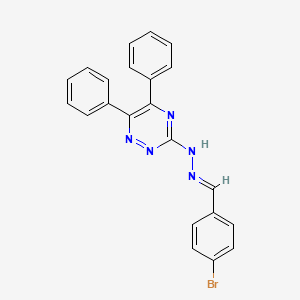
![2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride](/img/structure/B3856758.png)
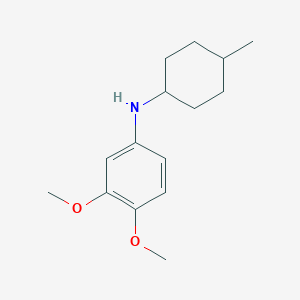

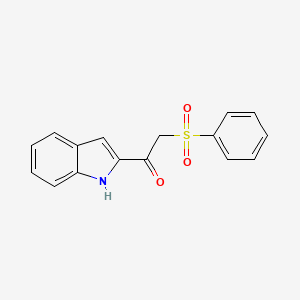

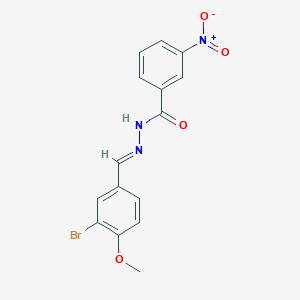
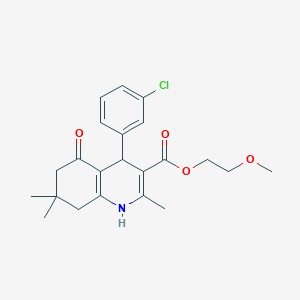
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)
![N-isobutyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3856832.png)
![2-{2-[1-(2-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3856836.png)
